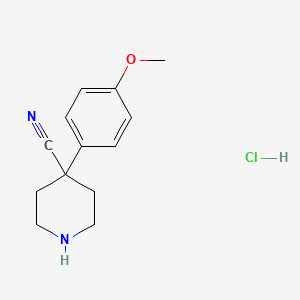![molecular formula C9H13BO5S B13465302 [4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methylsulfonylethoxy group. The molecular formula of this compound is C9H13BO5S, and it has a molecular weight of 244.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing [4-(2-Methylsulfonylethoxy)phenyl]boronic acid is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
-
Williamson Ether Synthesis: The 2-methylsulfonylethoxy group can be introduced through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism .
Industrial Production Methods:
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation: [4-(2-Methylsulfonylethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: This compound can be reduced to form boronic esters or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, this compound is being explored as a potential therapeutic agent for various diseases.
Industry:
Mécanisme D'action
The mechanism of action of [4-(2-Methylsulfonylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various catalytic processes. The boronic acid group interacts with the active sites of enzymes or catalytic centers, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the 2-methylsulfonylethoxy group, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the 2-methylsulfonylethoxy group, leading to different reactivity and applications.
4-(2-Hydroxyethoxy)phenylboronic Acid: Similar structure but with a hydroxyethoxy group, which affects its chemical properties and uses.
Uniqueness:
The presence of the 2-methylsulfonylethoxy group in [4-(2-Methylsulfonylethoxy)phenyl]boronic acid imparts unique chemical properties, such as increased solubility and reactivity, making it more suitable for specific applications in catalysis, drug development, and material science .
Propriétés
Formule moléculaire |
C9H13BO5S |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
[4-(2-methylsulfonylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-16(13,14)7-6-15-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 |
Clé InChI |
KSDXMWMYGLRIDO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCCS(=O)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


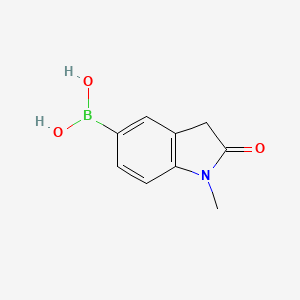
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)

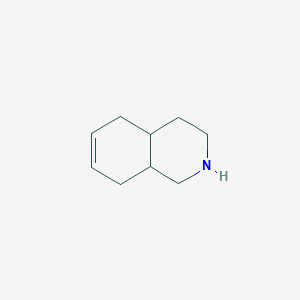
![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
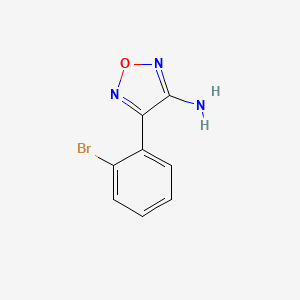
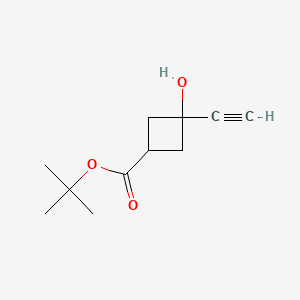
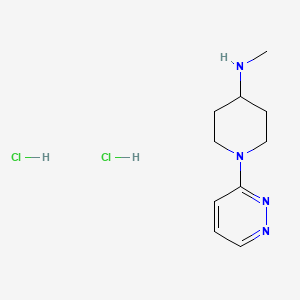
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
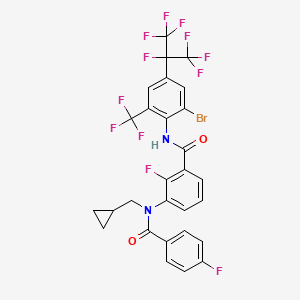
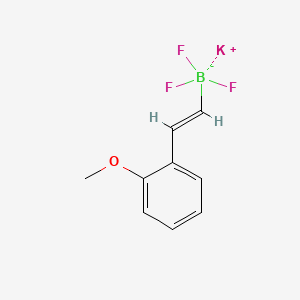
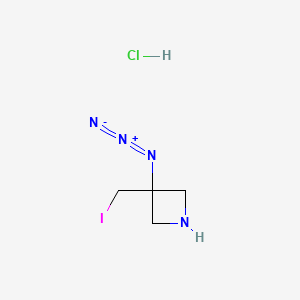
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
